1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS No.: 189089-90-5
Cat. No.: VC2098346
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189089-90-5 |
|---|---|
| Molecular Formula | C14H10N2O4S |
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18) |
| Standard InChI Key | DUNCEEUEBVPMEV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O |
Introduction
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the pyrrolopyridine class of heterocyclic compounds. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its unique structural features and potential applications.
Molecular Formula and Weight
-
Molecular Formula: C14H10N2O4S
-
Molecular Weight: 302.31 g/mol
Synthesis and Preparation
The synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the literature, general methods for synthesizing pyrrolopyridines often involve condensation reactions between appropriate precursors.
Pharmaceutical Applications
Pyrrolopyridine derivatives are being explored for their potential as kinase inhibitors and other biological activities. While specific research on 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is limited, its structural features suggest it could be investigated for similar applications.
Organic Chemistry Research
In organic chemistry, this compound serves as a model for studying the reactivity of pyrrolopyridines. The presence of the benzenesulfonyl and carboxylic acid groups offers opportunities to explore various chemical transformations and reactions.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C14H10N2O4S |
| Molecular Weight | 302.31 g/mol |
| CAS Number | 189089-90-5 |
| PubChem CID | 24103658 |
| InChIKey | DUNCEEUEBVPMEV-UHFFFAOYSA-N |
| Synonyms | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, MFCD02083337 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume